molecular formula C15H21NO6S B6750123 Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate

Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate

Cat. No.: B6750123
M. Wt: 343.4 g/mol
InChI Key: JQGLOBBMMXFLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a sulfonylamino group, a hydroxy group, and an ethyl ester. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate core, followed by the introduction of the sulfonylamino group through sulfonylation reactions. The cyclopropyl and methoxyethyl groups are then added via alkylation reactions. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonylamino group may produce an amine derivative.

Scientific Research Applications

Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins,

Properties

IUPAC Name

ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-3-22-15(18)11-6-7-12(13(17)8-11)16-23(19,20)9-14(21-2)10-4-5-10/h6-8,10,14,16-17H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLOBBMMXFLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)CC(C2CC2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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